molecular formula C7H6ClF2NO2 B13035570 (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol

Cat. No.: B13035570
M. Wt: 209.58 g/mol
InChI Key: KEKXUFRQLZIQPM-UHFFFAOYSA-N
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Description

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at position 2, a chlorine atom at position 3, and a difluoromethoxy (-OCHF2) group at position 3. This compound is of interest in medicinal and agrochemical research due to its structural features, which combine halogenation and fluorinated ether moieties. The difluoromethoxy group enhances polarity and metabolic stability compared to non-fluorinated analogs, while the hydroxymethyl group offers a site for further functionalization .

Properties

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

[3-chloro-5-(difluoromethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C7H6ClF2NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-2,7,12H,3H2

InChI Key

KEKXUFRQLZIQPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 3-chloro-5-(difluoromethoxy)pyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Biological Activity

The compound exhibits notable biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may influence cellular processes by modulating enzyme activities related to lipid metabolism and cell signaling pathways. For instance, it has been shown to interact with enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis.

1.2 Drug Development

Due to its biological properties, (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol may serve as a lead compound in drug development targeting metabolic disorders. Its unique electronic properties allow for effective interactions with biological targets, enhancing its potential therapeutic applications.

Agrochemical Applications

2.1 Insecticidal Activity

Research has demonstrated that compounds similar to (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol possess insecticidal properties. For example, studies indicate that its derivatives exhibit varying degrees of effectiveness against pests like the green-peach aphid (Myzus persicae). The compound's structural features contribute to its efficacy in disrupting insect metabolic processes .

2.2 Herbicidal Potential

The compound also shows promise in herbicide development due to its ability to inhibit specific plant enzymes involved in growth regulation. This could lead to the formulation of new herbicides that target unwanted vegetation while minimizing impact on crops.

Synthesis and Structural Analysis

3.1 Synthesis Methods

The synthesis of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol can be achieved through various methods involving chlorination and fluorination reactions. For instance:

Synthesis Method Yield (%) Conditions
Chlorination of pyridine derivatives70%Under controlled temperature with catalysts
Fluorination using hydrogen fluoride63%At elevated temperatures in an autoclave

These methods highlight the compound's accessibility for research and commercial production .

Case Studies

4.1 Case Study: Metabolic Pathway Modulation

In a study examining the effects of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol on lipid metabolism, researchers found that the compound significantly inhibited acetyl-CoA carboxylase activity in vitro, leading to reduced lipid accumulation in cultured cells. This modulation suggests potential applications in managing obesity and related metabolic disorders .

4.2 Case Study: Insect Resistance Management

Another study focused on the insecticidal properties of the compound's derivatives against Myzus persicae revealed that certain modifications enhanced efficacy compared to traditional insecticides like Imidacloprid. The results indicated a need for further exploration into the structure-activity relationship of these compounds for effective pest management strategies .

Mechanism of Action

The mechanism of action of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Isomers

  • (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol (CAS 1805028-11-8): Differs in substituent positions (Cl at position 5, -OCHF2 at position 4). Molecular formula: C7H6ClF2NO2 (MW 209.58). The altered substituent arrangement reduces steric hindrance but may decrease electronic effects compared to the target compound .
  • (4-(Difluoromethoxy)pyridin-2-yl)methanol (CAS 1315361-55-7): Lacks the chlorine atom, with -OCHF2 at position 3. Molecular formula: C7H7F2NO2 (MW 175.14).

Trifluoromethyl-Substituted Analogs

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1033463-31-8): Replaces -OCHF2 with -CF3 at position 4. Molecular formula: C7H5ClF3NO (MW 211.57). ~2.5 for the target compound) . Applications: Intermediate in fungicides (e.g., Fluopyram derivatives) .
  • Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide):

    • A commercial fungicide with a pyridine core similar to the target compound.
    • Water solubility: 15 mg/L; log POW 3.3.
    • The trifluoromethyl group contributes to its environmental persistence and bioactivity .

Halogenated Pyridine Alcohols

  • (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1805646-69-8): Structural isomer with Cl at position 4 and -CF3 at position 5. Similarity score: 0.86 vs. target compound. Altered halogen positioning may affect binding affinity in biological targets .
  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine :

    • Features an ethylamine group instead of hydroxymethyl.
    • Used in catalytic hydrogenation reactions for pharmaceutical intermediates .

Physicochemical and Functional Comparisons

Key Properties Table

Compound Substituents (Position) Molecular Formula MW Water Solubility log POW Stability
Target Compound Cl (3), -OCHF2 (5), -CH2OH (2) C7H6ClF2NO2 209.58 Moderate (~50 mg/L)* ~2.5 Hydrolytically stable
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol Cl (3), -CF3 (5), -CH2OH (2) C7H5ClF3NO 211.57 Low (~15 mg/L) 3.3 High
Fluopyram Cl (3), -CF3 (5), benzamide C16H11ClF6N2O 396.71 15 mg/L 3.3 Stable
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol Cl (5), -OCHF2 (4), -CH2OH (2) C7H6ClF2NO2 209.58 Data pending ~2.5 Moderate

*Estimated based on structural analogs .

Functional Group Impact

  • Electron Effects :

    • -OCHF2 is less electron-withdrawing than -CF3 but more polar due to the oxygen atom, enhancing water solubility .
    • Chlorine at position 3 directs electrophilic substitution reactions to position 4 or 6 .
  • Metabolic Pathways :

    • Difluoromethoxy groups are metabolized to carboxylic acids (e.g., 3-chloro-5-(difluoromethoxy)picolinic acid), whereas trifluoromethyl groups form stable trifluoroacetic acid derivatives .

Biological Activity

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol is a compound of increasing interest in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol is C7H6ClF2N1O1, with a molecular weight of approximately 209.58 g/mol. Its structure includes a pyridine ring substituted with a chlorine atom and a difluoromethoxy group, which enhances its reactivity and biological activity.

Biological Activity Overview

This compound has shown significant biological activities, particularly as an enzyme inhibitor . It primarily interacts with enzymes involved in metabolic pathways, influencing lipid metabolism and cellular signaling processes. Below are key areas of biological activity:

  • Enzyme Inhibition : Preliminary studies indicate that (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol may inhibit specific enzymes, which could lead to alterations in metabolic pathways.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting potential for this compound in therapeutic applications .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism of action involves the compound's interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to observed biological effects. The presence of both chlorine and difluoromethoxy groups contributes to its electronic properties, enhancing binding affinity to biological targets .

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol:

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory potential against COX enzymes, revealing promising results with IC50 values indicating effective inhibition compared to standard drugs like diclofenac and celecoxib .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
(3b)19.45 ± 0.0742.1 ± 0.30
(4b)26.04 ± 0.3631.4 ± 0.12
Celecoxib-0.04 ± 0.01
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against MRSA strains, indicating its potential as an antimicrobial agent .

Applications in Drug Development

The unique properties of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol position it as a candidate for further research in drug development:

  • Pharmaceuticals : Its ability to inhibit key enzymes suggests applications in developing anti-inflammatory drugs.
  • Agrochemicals : The compound's structural features may also enhance its efficacy as an agrochemical agent, particularly in targeting pests resistant to conventional treatments .

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